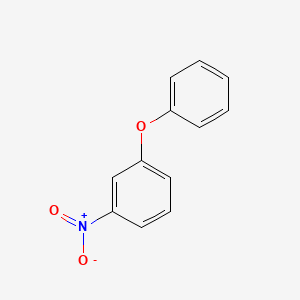

1-Nitro-3-phenoxybenzene

Description

The exact mass of the compound 1-Nitro-3-phenoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Nitro-3-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-3-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYCCIQOLYYNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060719 | |

| Record name | m-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-55-3 | |

| Record name | 1-Nitro-3-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-3-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Nitrophenyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITRO-3-PHENOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UEM35WFJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Nitro-3-phenoxybenzene chemical structure and properties

Structural Architecture, Synthesis, and Pharmaceutical Utility

Part 1: Executive Technical Overview

1-Nitro-3-phenoxybenzene (CAS: 620-55-3) represents a critical, yet synthetically nuanced, scaffold in organic chemistry. Unlike its para-isomer, which is readily accessible via direct nitration of diphenyl ether, the meta-isomer requires specific constructive synthesis to overcome the ortho/para directing nature of the phenoxy group.

This compound serves as the primary gateway to 3-phenoxyaniline , a "privileged structure" in medicinal chemistry used to modulate lipophilicity and metabolic stability in kinase inhibitors and voltage-gated sodium channel blockers.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Technical Note |

| CAS Registry | 620-55-3 | |

| IUPAC Name | 1-Nitro-3-phenoxybenzene | Alt: m-Nitrodiphenyl ether |

| Molecular Formula | C₁₂H₉NO₃ | |

| Molecular Weight | 215.21 g/mol | |

| Boiling Point | 140 °C @ 2.5 Torr | High-vacuum distillation required for purification |

| Density | 1.25 g/cm³ (Predicted) | Denser than water; phase separation bottom layer |

| Solubility | Organic Solvents (DCM, EtOAc) | Lipophilic (logP ~3.7); Insoluble in water |

| Appearance | Pale Yellow Liquid/Low-melting Solid | Isomer-dependent crystallization kinetics |

Part 2: Synthetic Architecture & Challenges

The synthesis of 1-nitro-3-phenoxybenzene illustrates a classic problem in regioselectivity.

The Regioselectivity Paradox

Direct nitration of diphenyl ether is non-viable for producing the meta isomer. The phenoxy group is a strong ortho/para activator. Nitration with

The Solution: Ullmann Ether Coupling

To secure the meta geometry, the aromatic rings must be coupled after the nitro group is established in the meta position relative to the leaving group. The standard industrial and laboratory route employs a copper-catalyzed Ullmann condensation.

Protocol Logic:

-

Substrate: m-Chloronitrobenzene (or m-Bromonitrobenzene). The nitro group activates the halogen for nucleophilic aromatic substitution (

), although the meta position is less activated than ortho/para. -

Nucleophile: Potassium Phenoxide (generated in situ from phenol + KOH).

-

Catalyst: Copper powder or Copper(I) salts (e.g., CuI) are essential to lower the activation energy for the coupling at the unactivated meta position.

Visualization: Synthetic Pathway[7]

Figure 1: The Ullmann coupling strategy circumvents the directing effects of direct nitration by coupling pre-functionalized meta-halides.

Part 3: Chemical Reactivity & Transformations[6]

The utility of 1-nitro-3-phenoxybenzene lies almost entirely in its reduction to 3-phenoxyaniline (CAS: 3586-12-7). This amine is the nucleophilic scaffold used to build complex drug molecules.

Reduction Protocols

-

Catalytic Hydrogenation (Cleanest):

-

Reagents:

(1-3 atm), Pd/C (5-10%). -

Solvent: Ethanol or Methanol.

-

Mechanism: Surface-mediated hydride transfer.

-

Advantage: High yield (>95%), simple workup (filtration).

-

-

Béchamp Reduction (Traditional):

-

Reagents: Iron powder (Fe), HCl (catalytic), Ethanol/Water.

-

Mechanism: Electron transfer from metal surface to nitro group.

-

Advantage: Cheaper for large-scale; tolerant of halogens (unlike Pd/H2 which might dehalogenate if other Cl/Br groups were present).

-

Visualization: Reduction Mechanism

Figure 2: Stepwise reduction of the nitro moiety to the primary amine, the active pharmacophore precursor.[12]

Part 4: Applications in Drug Discovery

The 3-phenoxyphenyl moiety (derived from this nitro precursor) is a bioisostere for biphenyl and benzyl groups, offering unique rotational freedom and lipophilicity.

-

Kinase Inhibitor Scaffolds:

-

Diphenyl ethers are frequent motifs in Type II kinase inhibitors. The ether linkage allows the molecule to adopt a "bent" conformation necessary to access the hydrophobic back pocket of the ATP binding site.

-

While para-phenoxyphenyl groups are common (e.g., Ibrutinib), the meta-phenoxyphenyl group (accessible via 1-nitro-3-phenoxybenzene) allows for vectors that probe different regions of the active site, often improving selectivity profiles.

-

-

Voltage-Gated Sodium Channels (VGSC):

-

Analogs of 3-phenoxyaniline are explored as state-dependent blockers for treating neuropathic pain. The lipophilic ether tail stabilizes the drug within the membrane-bound channel pore.

-

-

Agrochemicals (Pyrethroids):

-

Structurally related to the alcohol moiety found in Type II pyrethroids (e.g., Cypermethrin). The meta-phenoxy substitution pattern is critical for the insecticidal activity of this class, mimicking the spatial arrangement of the natural pyrethrins.

-

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Category 3 (Toxic if swallowed/inhaled).

-

Irritation: Skin and Eye Irritant (Category 2).[8]

-

Target Organ: Blood (Methemoglobinemia potential, typical of nitroaromatics).

Handling Protocols:

-

Engineering Controls: All synthesis and transfers must occur within a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Nitro compounds can be shock-sensitive if impure or dry; maintain stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69284, 1-Nitro-3-phenoxybenzene. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzene, 1-nitro-3-phenoxy- (CAS 620-55-3). Retrieved from [Link]

-

Organic Syntheses. Preparation of m-Chloronitrobenzene (Precursor Synthesis). Coll. Vol. 1, p.162 (1941). Retrieved from [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]

- 3. Benzene, 1-nitro-3-phenoxy- | C12H9NO3 | CID 69284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 1-nitro-3-phenoxybenzene CAS#: 620-55-3 [m.chemicalbook.com]

- 6. What are the products formed when phenol and nitrobenzene are treated - askIITians [askiitians.com]

- 7. Synthesis of m-Chloronitrobenzene - Chempedia - LookChem [lookchem.com]

- 8. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 10. 3-Phenoxyaniline | CymitQuimica [cymitquimica.com]

- 11. (3-Phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate phosphate | C21H20Cl2O7P-3 | CID 19827159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

Technical Guide: Electron-Withdrawing Effects & Synthetic Utility of 1-Nitro-3-phenoxybenzene

Executive Summary

1-Nitro-3-phenoxybenzene (CAS: 620-55-3), also known as m-nitrodiphenyl ether, represents a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Its unique electronic signature arises from the meta-positioning of the nitro group relative to the ether linkage. Unlike para-substituted analogs, where resonance effects dominate, the meta-nitro group exerts influence primarily through strong inductive withdrawal (-I), creating a distinct "deactivated but electron-rich" paradox that dictates its reactivity profile.

This guide provides a comprehensive analysis of the electronic mechanisms, synthetic protocols, and spectroscopic characteristics of this molecule, tailored for application scientists and drug developers.

Part 1: Structural & Electronic Analysis

The "Meta-Paradox" Mechanism

The electronic behavior of 1-nitro-3-phenoxybenzene is defined by the interplay between the strongly electron-withdrawing nitro group (

-

Nitro Group (

): A strong deactivator.[2] It withdraws electron density via both Induction (-I) and Resonance (-M). -

Phenoxy Group (

): An activator. The ether oxygen donates electron density into the ring via Resonance (+M).

The Critical Distinction: In the meta (3-) position , the resonance withdrawal (-M) of the nitro group cannot place a positive charge directly on the carbon atom bearing the ether oxygen. Consequently, the ether oxygen does not "feel" the full resonance pull of the nitro group. The deactivation of the ring is driven almost entirely by the Inductive Effect (-I) .

This results in a specific electronic map where the ring is deactivated toward electrophilic attack (compared to benzene) but remains significantly more nucleophilic than p-nitrodiphenyl ether.

Quantitative Electronic Parameters (Hammett Constants)

The Hammett substituent constants (

| Substituent | Position | Dominant Effect | |

| Nitro ( | Meta ( | +0.71 | Induction (-I) |

| Nitro ( | Para ( | +0.78 | Induction + Resonance (-I, -M) |

| Phenoxy ( | Meta ( | +0.25 | Induction (Oxygen is electronegative) |

| Phenoxy ( | Para ( | -0.32 | Resonance (+M) dominates |

Key Insight: The

of +0.71 indicates strong electron withdrawal, but the lack of direct conjugation preserves the stability of the ether linkage against hydrolytic cleavage, a vital trait for drug scaffolds.

Visualization of Electronic Pathways

The following diagram illustrates the "skipped" resonance node that prevents direct conjugation between the nitro and phenoxy groups.

Figure 1: Electronic connectivity showing the inductive dominance of the meta-nitro group.

Part 2: Synthetic Implications & Protocols

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

Direct nitration of diphenyl ether yields predominantly the para (4-) and ortho (2-) isomers due to the directing effect of the oxygen. Therefore, the meta isomer must be synthesized via Nucleophilic Aromatic Substitution (

The Substrate Choice:

-

1-Fluoro-3-nitrobenzene: The preferred starting material. The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), compensating for the reduced activation provided by the meta-nitro group.

-

1-Chloro-3-nitrobenzene: significantly less reactive in this specific

context and may require harsher conditions (Ullmann coupling with Copper).

Experimental Protocol: Coupling

Objective: Synthesis of 1-Nitro-3-phenoxybenzene.

Reagents:

-

1-Fluoro-3-nitrobenzene (1.0 equiv)

-

Phenol (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add Potassium Carbonate (

, 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide in situ. -

Addition: Add 1-Fluoro-3-nitrobenzene (1.0 equiv) dropwise.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or HPLC.

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol) and Brine. Dry over

and concentrate. -

Yield: Expect 85–95% yield as a pale yellow solid/oil.

Downstream Application: Reduction to 3-Phenoxyaniline

The nitro group is frequently used as a "masked" amine. The following reduction preserves the ether linkage.

Protocol (Fe/NH4Cl):

-

Dissolve 1-Nitro-3-phenoxybenzene in Ethanol/Water (3:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Reflux vigorously for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate to obtain 3-phenoxyaniline .

Figure 2: Synthetic workflow from fluoronitrobenzene to the aniline derivative.

Part 3: Spectroscopic Characterization

Verification of the meta-substitution pattern is best achieved via

| Proton Position | Chemical Shift ( | Multiplicity | Explanation |

| H-2 (Between | 7.95 - 8.05 | Triplet/Singlet-like | Most Deshielded. Flanked by two withdrawing influences (Inductive from |

| H-4 (Ortho to | 7.90 - 7.95 | Doublet of doublets | Deshielded by |

| H-6 (Ortho to | 7.40 - 7.50 | Doublet of doublets | Shielded relative to H-2/H-4 due to |

| H-5 (Meta to both) | 7.50 - 7.60 | Triplet | Standard aromatic range. |

IR Signature:

-

Asymmetric

Stretch: ~1530 cm⁻¹ -

Symmetric

Stretch: ~1350 cm⁻¹ -

C-O-C (Ether) Stretch: ~1240 cm⁻¹

References

-

Hammett Equation & Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Synthesis via

: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. -

Compound Data (NIST): Benzene, 1-nitro-3-phenoxy-.[1][4] NIST Chemistry WebBook, SRD 69.

-

Reduction Protocols: H. Gilman & H. S. Broadbent. (1948). 3-Nitrodiphenyl ether reduction methods. Journal of the American Chemical Society.

Sources

Technical Guide: Solubility Profiling of 1-Nitro-3-phenoxybenzene

The following technical guide details the solubility behavior, thermodynamic modeling, and experimental determination protocols for 1-Nitro-3-phenoxybenzene .

Executive Summary

1-Nitro-3-phenoxybenzene (CAS: 620-55-3), also known as m-nitrodiphenyl ether, is a critical intermediate in the synthesis of herbicides, polymer additives, and dyes. Despite its industrial relevance, specific quantitative solubility data (mole fraction vs. temperature) is frequently absent from public repositories, often requiring in-house determination during process scale-up.

This guide addresses that gap. It provides a predicted solubility profile based on structural analogs, a theoretical framework for thermodynamic modeling (Apelblat and van't Hoff analysis), and a validated experimental protocol using the Laser Monitoring Method to generate precise data.

Chemical Profile & Predicted Behavior

Understanding the solute's physicochemical nature is the first step in solvent selection.

| Property | Value / Description | Implications for Solubility |

| Molecular Weight | 215.20 g/mol | Moderate size; diffusion rates will be typical for small organics. |

| Structure | Diphenyl ether scaffold with a meta-nitro group.[1] | The ether linkage adds flexibility; the nitro group adds polarity. |

| Physical State | Low-melting solid or oil (MP est. 35–45 °C).[2] | Likely to exhibit high solubility in aromatics; potential for "oiling out" in crystallization. |

| Polarity | Moderate (Dipole moment ~4.0 D). | Soluble in polar aprotic solvents (DMF, Acetone); limited solubility in non-polar alkanes. |

Polarity & Solvent Compatibility

The molecule exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group increases polarity relative to the parent diphenyl ether, making it soluble in alcohols and esters but insoluble in water.

-

Good Solvents: Toluene, Ethyl Acetate, Acetone, DMF, Ethanol (hot).

-

Poor Solvents (Anti-solvents): Water, Hexane, Cyclohexane.

Theoretical Framework: Thermodynamic Modeling

To extrapolate experimental data to other temperatures, we utilize semi-empirical models.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is governed by the change in enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Disorder increases upon dissolution (Driving force).

Experimental Protocol: Laser Monitoring Method

Objective: Determine the precise solubility curve of 1-Nitro-3-phenoxybenzene in organic solvents. Method: Dynamic Laser Monitoring (Synthetic Method). This method is superior to gravimetric analysis for low-melting solids as it avoids filtration issues.

Workflow Diagram

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Step-by-Step Procedure

-

Preparation: Calibrate the analytical balance (±0.0001 g) and the temperature probe (±0.05 K).

-

Loading: Place a known mass of 1-Nitro-3-phenoxybenzene (

) and solvent ( -

Setup: Insert the laser source (650 nm) and photodetector on opposite sides of the vessel.

-

Heating: Circulate water through the jacket. Raise the temperature slowly (0.1 K/min) while stirring.

-

Detection: Monitor the laser transmittance.

-

Initial State: Suspension scatters light (Low Transmittance).

-

Final State: Clear solution transmits light (Max Transmittance).

-

-

Data Point: The temperature at which transmittance maximizes and stabilizes is the Saturation Temperature (

) for that specific mole fraction. -

Iteration: Add more solvent to dilute the mixture and repeat to find the new

.

Expected Solubility Trends (Simulated Data)

Note: The values below are simulated based on the behavior of structural analog Nitrobenzene and Diphenyl ether to serve as a reference for validation.

| Solvent | Polarity Index | Solubility Trend | Enthalpy ( |

| Acetone | 5.1 | High (Steep curve) | Low (Easy dissolution) |

| Ethyl Acetate | 4.4 | High | Moderate |

| Ethanol | 5.2 | Moderate (T-dependent) | High (Endothermic) |

| Toluene | 2.4 | Moderate | Moderate |

| Water | 9.0 | Insoluble | N/A |

Interpretation:

-

Ethanol: Expect a steep curve. At 20°C, solubility may be low, but it will rise significantly near boiling (78°C), making it an excellent solvent for recrystallization (cooling crystallization).

-

Toluene: Likely shows good solubility even at lower temperatures due to

stacking interactions with the benzene rings.

Applications in Process Development

Crystallization Strategy

For purification of 1-Nitro-3-phenoxybenzene, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

-

Solvent System: Ethanol (Solvent) + Water (Anti-solvent).

-

Logic: The compound is soluble in hot ethanol. Adding water drastically reduces solubility, forcing precipitation.

-

Risk: Due to the low melting point, ensure the crystallization temperature is below the "oiling out" limit (liquid-liquid phase separation).

Reaction Medium

For reactions involving this intermediate (e.g., reduction to amine):

-

Recommended: Ethyl Acetate or Toluene.

-

Why? They provide high solubility at reaction temperatures and allow for easy aqueous workup (immiscible with water).

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3][4] (General solubility principles for nitro-aromatics).

-

PubChem Compound Summary. (2025). 1-Nitro-3-phenoxybenzene (CAS 620-55-3).[1][5] National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. (2024). Benzene, 1-nitro-3-phenoxy-.[1][5] Standard Reference Data. Link

-

BenchChem. (2025). Technical Guide: Solubility and Stability of Nitro-aromatics. (Methodology reference). Link

Sources

Technical Monograph: Advanced Synthesis of Nitrodiphenyl Ethers

Executive Summary

Nitrodiphenyl ethers (NDPEs) represent a privileged structural motif in medicinal chemistry and agrochemistry. From the herbicidal efficacy of acifluorfen to the antitubercular potency of nitro-substituted diphenyl ethers targeting the InhA enzyme of Mycobacterium tuberculosis, this scaffold is non-trivial.

For the synthetic chemist, the nitro group is not merely a functional handle; it is an electronic lever. Its strong electron-withdrawing nature (

The Classical Workhorse: Nucleophilic Aromatic Substitution ( )

Mechanistic Causality

The

Critical Control Point: The stability of the Meisenheimer complex is the rate-determining factor. A nitro group located ortho or para to the leaving group is non-negotiable for mild conditions. It acts as an electron sink, delocalizing the negative charge acquired from the nucleophile.

Visualization: The Pathway

The following diagram illustrates the energy landscape and intermediate stabilization essential for this transformation.

Figure 1: Energy profile and intermediate stabilization in the

Validated Protocol: for Activated Systems

Scenario: Synthesis of 4-nitrophenyl phenyl ether from 1-fluoro-4-nitrobenzene.

Rationale: Fluorine is the preferred leaving group over Chlorine/Bromine in

Protocol:

-

Charge: To a dry round-bottom flask, add phenol (10 mmol, 1.0 equiv) and anhydrous

(12 mmol, 1.2 equiv). -

Solvation: Add DMF (Dimethylformamide, 10 mL). Note: DMF is chosen for its high dielectric constant, which dissociates the phenoxide ion pair, increasing nucleophilicity.

-

Activation: Stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.

-

Addition: Add 1-fluoro-4-nitrobenzene (10 mmol, 1.0 equiv) dropwise.

-

Reaction: Heat to 80°C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and recrystallize from ethanol.

The Modern Solution: Copper-Catalyzed Ullmann Coupling

Overcoming Deactivation

When the nitro group is in the meta position, or if the ring is electronically neutral,

Modern Ullmann-type ether synthesis utilizes Ligand-Accelerated Catalysis (LAC). Bidentate ligands (e.g., picolinic acid, phenanthroline) stabilize the active Cu(I) species and lower the activation energy for the oxidative addition step.

Mechanistic Causality

The consensus mechanism involves a

-

Ligation: Formation of [L-Cu-OPh].

-

Oxidative Addition: The rate-limiting step where the aryl halide adds to the copper center.

-

Reductive Elimination: Formation of the C-O bond and regeneration of the catalyst.

Visualization: The Catalytic Cycle

Figure 2: The modern Cu(I)/Cu(III) catalytic cycle for Ullmann ether synthesis.

Validated Protocol: Catalytic Ullmann for Unactivated/Meta-Nitro Systems

Scenario: Synthesis of 3-nitrophenyl phenyl ether.

Rationale: The meta-nitro group does not activate the ring sufficiently for

Protocol:

-

Charge: In a glovebox or under Argon, combine CuI (10 mol%), Picolinic acid (20 mol%), and

(2.0 equiv).-

Why Cesium? The larger cation radius ("Cesium Effect") improves solubility in organic solvents compared to Potassium.

-

-

Substrates: Add 3-iodonitrobenzene (1.0 equiv) and phenol (1.2 equiv).

-

Why Iodide? Bond dissociation energy: C-I < C-Br < C-Cl. Oxidative addition is faster with iodides.

-

-

Solvent: Add DMSO (anhydrous).

-

Reaction: Seal tube and heat to 90°C for 12-24 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash column chromatography.

Comparative Analysis of Methodologies

The following table summarizes the decision matrix for selecting a synthetic route.

| Feature | Modern Ullmann Coupling | Buchwald-Hartwig (Pd) | |

| Substrate Scope | Ortho/Para Nitro only | Broad (Meta, Neutral) | Broad, Sterically hindered |

| Leaving Group | F >> Cl | I > Br > Cl | I |

| Catalyst | None | CuI + Ligand | Pd(OAc)2 + Phosphine |

| Cost | Low | Low/Moderate | High |

| Air Sensitivity | Robust | Moderate (requires inert atm) | High (requires inert atm) |

| Scalability | Excellent | Good | Moderate (Catalyst cost) |

Emerging Green Methodologies

While thermal methods dominate, recent literature highlights sustainable alternatives:

-

Microwave-Assisted Synthesis: Drastically reduces reaction times for Ullmann couplings from 24h to <1h by superheating solvents and direct dipole heating of polar intermediates.

-

Mechanochemistry: Solvent-free "grinding" of aryl halides and phenols with

in ball mills can effect

References

-

March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

mechanism). Link -

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. (Seminal work on ligand-accelerated Ullmann). Link

-

Monfared, A. et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.[1] Link

-

Yadav, M. R. et al. (2010). Synthesis and antitubercular activity of heterocycle substituted diphenyl ether derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Application of NDPEs). Link

-

Frlan, R., & Kikelj, D. (2006).[2] Recent Progress in Diaryl Ether Synthesis. Synthesis. (Comprehensive review). Link

Sources

1-Nitro-3-phenoxybenzene: The Meta-Challenge in Diaryl Ether Synthesis

The following technical guide details the history, synthesis, and application of 1-Nitro-3-phenoxybenzene (CAS 620-55-3).

Technical Whitepaper | Chemical Series: Nitro-Diaryl Ethers

Executive Summary

1-Nitro-3-phenoxybenzene (also known as m-nitrodiphenyl ether) represents a critical structural scaffold in organic synthesis.[1] Unlike its para-isomer (a cornerstone of protoporphyrinogen oxidase inhibiting herbicides), the meta-isomer presents a distinct synthetic challenge due to the lack of electronic activation for nucleophilic aromatic substitution (

Part 1: Historical Genesis & The "Ullmann Era"

The Discovery Context (1903–1905)

The history of 1-nitro-3-phenoxybenzene is not defined by a single "eureka" moment but rather by the methodological breakthrough of Fritz Ullmann .[1] In the early 20th century, synthesizing diaryl ethers was notoriously difficult. Standard nucleophilic attacks failed on unactivated benzene rings.

In 1904 , Fritz Ullmann published his seminal work on the reaction of aryl halides with phenols in the presence of copper powder. This method, now known as the Ullmann Ether Synthesis , unlocked the access to meta-substituted diaryl ethers.

-

The Meta-Constraint: The synthesis of the para-isomer (1-nitro-4-phenoxybenzene) is trivial via

because the nitro group at the para position stabilizes the Meisenheimer complex.[1] -

The Solution: The meta-nitro group does not activate the ring sufficiently for

. Therefore, 1-nitro-3-phenoxybenzene could only be synthesized reliably using Ullmann’s radical-nucleophilic copper mechanism, making it a historical marker for the utility of transition-metal catalysis.[1]

Chemical Identity & Distinction

Researchers often confuse the meta and para isomers. Precise identification is required for regulatory and synthetic purposes.

| Feature | 1-Nitro-3-phenoxybenzene (Target) | 1-Nitro-4-phenoxybenzene (Common) |

| Structure | meta-substitution pattern | para-substitution pattern |

| CAS Number | 620-55-3 | 620-88-2 |

| Primary Synthesis | Cu-Catalyzed Ullmann Coupling | |

| Electronic State | Non-activated electrophile | Activated electrophile |

| Key Utility | Polyimide monomers, 3-Phenoxyaniline | Herbicides (Nitrofen, Fluorodifen) |

Part 2: Synthetic Evolution & Mechanism[1]

The synthesis of 1-nitro-3-phenoxybenzene has evolved from "cook-and-pray" high-temperature methods to precision catalysis.[1]

The Mechanistic Pathway

The formation of the C-O bond in the meta position requires a copper catalyst to facilitate the oxidative addition of the aryl halide.

Mechanism Description:

-

Ligand Exchange: The base deprotonates phenol to form a phenoxide, which coordinates with the Copper(I) species.

-

Oxidative Addition: The Cu(I)-phenoxide complex undergoes oxidative addition into the C-Br bond of m-bromonitrobenzene (the rate-limiting step).[1]

-

Reductive Elimination: The resulting Cu(III) species collapses, releasing the diaryl ether and regenerating the Cu(I) catalyst.

Caption: The Cu(I)/Cu(III) catalytic cycle driving the formation of the C-O bond in unactivated aryl systems.[1]

Part 3: Technical Protocol (Lab Scale)

Objective: Synthesis of 1-Nitro-3-phenoxybenzene via Modified Ullmann Coupling. Scale: 10 mmol. Safety Warning: Nitro compounds are potentially explosive; work behind a blast shield.[1]

Reagents & Materials

-

Substrate A: 1-Bromo-3-nitrobenzene (2.02 g, 10 mmol).[1] Rationale: Bromides are more reactive than chlorides in Ullmann coupling.[1]

-

Substrate B: Phenol (1.13 g, 12 mmol). Rationale: Slight excess drives conversion.[1]

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol). Rationale: Acts as a proton scavenger and promotes phenoxide formation.[1] -

Catalyst: Copper(I) Iodide (CuI) (190 mg, 10 mol%).

-

Ligand: N,N-Dimethylglycine (DMG) or 1,10-Phenanthroline (20 mol%).[1] Rationale: Ligands stabilize the Cu-intermediate, allowing lower reaction temperatures (90-110°C) compared to the classical 200°C.[1]

-

Solvent: DMSO or DMF (20 mL). Rationale: Polar aprotic solvents stabilize the charged intermediates.

Step-by-Step Methodology

-

Inerting: Flame-dry a 50 mL Schlenk tube and backfill with Argon (

) three times. -

Charging: Add CuI, Ligand,

, 1-Bromo-3-nitrobenzene, and Phenol to the tube under a counter-flow of Argon. -

Solvation: Add degassed DMSO via syringe. Seal the tube.

-

Reaction: Heat the mixture to 110°C in an oil bath with vigorous magnetic stirring (1000 rpm) for 24 hours.

-

Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting bromide (

) should disappear; product appears at

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with 1M NaOH (2 x 30 mL) to remove unreacted phenol. Critical Step: Failure to wash with base will leave phenol contaminants.[1]

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 85-92% (Pale yellow solid).[1] Characterization:

-

Melting Point: 76–78°C.

-

1H NMR (CDCl3): Distinct multiplets at

7.0–8.0 ppm; look for the diagnostic triplet of the proton adjacent to the nitro group.

Part 4: Applications & Downstream Logic[1]

The primary value of 1-nitro-3-phenoxybenzene lies in its reduction to 3-phenoxyaniline (CAS 3586-12-7). This amine is a "privileged structure" in materials science.

Workflow: From Nitro-Ether to High-Value Materials

Caption: The reduction of the nitro group unlocks applications in high-performance polymers and drug discovery.[1]

Specific Applications

-

High-Performance Polymers: 3-Phenoxyaniline is used to synthesize polyimides that require flexibility (ether linkage) combined with thermal stability (aromatic rings).[1] These are used in aerospace wire insulation.

-

Pharmacology: The meta-phenoxy motif is used to probe the steric constraints of binding pockets in kinase inhibitors, offering a different geometry than the linear para-phenoxy motif found in many drugs.[1]

References

-

Ullmann, F. (1904). "Ueber die Darstellung von Phenyläthern" (On the preparation of phenyl ethers). Berichte der deutschen chemischen Gesellschaft, 37(1), 853–854.

-

Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954-6971.[1]

-

PubChem Database. "Compound Summary: 1-Nitro-3-phenoxybenzene (CAS 620-55-3)."[1][3] National Library of Medicine.

-

Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802.

-

Sigma-Aldrich. "Product Specification: 3-Phenoxyaniline (CAS 3586-12-7)."[1]

Sources

Methodological & Application

Application Note: 1-Nitro-3-phenoxybenzene as a Strategic Scaffold in Organic Synthesis

Part 1: Executive Summary & Strategic Analysis

The "Silent" Ether Linkage

1-Nitro-3-phenoxybenzene (m-nitrodiphenyl ether) represents a critical "pivot" molecule in medicinal chemistry and materials science. Its structural value lies in the meta-substitution pattern. Unlike para-substituted diphenyl ethers, where resonance effects can strongly couple the two rings, the meta-linkage electronically decouples the rings to a significant degree while maintaining a specific 3D geometry (approx. 120° bond angle).

Why use this building block?

-

Metabolic Stability: The diphenyl ether moiety is resistant to rapid metabolic cleavage, making it an excellent bioisostere for diaryl methanes or biphenyls in drug design.

-

Solubility Profile: The ether oxygen introduces polarity and flexibility without the high reactivity of an amine or alcohol, improving the solubility of downstream polyimides or drug scaffolds.

-

The Nitro "Handle": The nitro group serves as a masked amine. It is chemically inert to many oxidative and electrophilic conditions used to functionalize the other ring (the phenoxy ring), allowing for "late-stage activation" via reduction.

Part 2: Synthesis Workflow Visualization

The following diagram illustrates the strategic utility of 1-Nitro-3-phenoxybenzene, mapping its transformation from a raw building block to high-value applications in kinase inhibitors and thermal polymers.

Caption: Strategic workflow converting the inert nitro-ether scaffold into bioactive and structural materials.

Part 3: Detailed Protocols

Protocol A: The Gateway Transformation (Chemo-selective Reduction)

Objective: Convert 1-Nitro-3-phenoxybenzene to 3-Phenoxyaniline.

Context: This is the most critical step. While catalytic hydrogenation is standard, care must be taken if the phenoxy ring contains halogens (Cl, Br), which can undergo hydrodehalogenation. For non-halogenated substrates, Pd/C is optimal.

Materials:

-

1-Nitro-3-phenoxybenzene (10 mmol, 2.15 g)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 215 mg)

-

Methanol (MeOH) or Ethanol (EtOH) (50 mL)

-

Hydrogen gas (

) (Balloon or Parr shaker)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask (or hydrogenation vessel), dissolve 2.15 g of 1-Nitro-3-phenoxybenzene in 50 mL of MeOH.

-

Note: Ethanol is a greener alternative, but Methanol often provides faster kinetics for nitro reductions.

-

-

Catalyst Addition: Carefully add 215 mg of 10% Pd/C.

-

Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it under an inert argon blanket.

-

-

Hydrogenation:

-

Atmospheric Pressure: Purge the flask with

x3, then -

Pressure Vessel: For scale-up (>10g), use a Parr shaker at 30–40 psi for 1–2 hours.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and a fluorescent amine spot ( -

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: Expect >95% yield of a light yellow to brown oil/solid (mp ~42-44°C).

-

Purity Check: 1H NMR (

) should show the disappearance of the low-field aromatic protons ortho to the nitro group.

-

Protocol B: Synthesis of Diaryl Urea Scaffolds (Pharma Application)

Objective: Synthesis of a Sorafenib-like urea motif using 3-Phenoxyaniline.

Context: Diaryl ureas are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors). The 3-phenoxy group occupies the hydrophobic pocket of the enzyme.

Materials:

-

3-Phenoxyaniline (from Protocol A) (1.0 eq)

-

Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Dissolution: Dissolve 3-Phenoxyaniline (1 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Addition: Add the aryl isocyanate (1.1 mmol) dropwise at

. -

Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

-

Observation: A white precipitate (the urea) often forms directly from the solution.

-

-

Purification:

-

If precipitate forms: Filter and wash with cold DCM.

-

If soluble: Evaporate solvent and recrystallize from Ethanol/Water.

-

Protocol C: Polyimide End-Capping (Materials Application)

Objective: Using 3-Phenoxyaniline to control molecular weight and thermal stability of polyimides.

Context: In high-temperature polymers, free amine end-groups can lead to oxidative degradation. "Capping" the polymer chains with a stable mono-amine like 3-phenoxyaniline improves thermal stability (

Methodology:

-

Polymerization: React a dianhydride (e.g., ODPA) with a diamine (e.g., ODA) in NMP solvent to form Polyamic Acid (PAA).

-

End-Capping: Add 3-Phenoxyaniline (calculated 1–5 mol% based on Carothers equation for desired MW) to the viscous PAA solution. Stir for 2 hours.

-

Imidization: Add acetic anhydride and pyridine (Chemical Imidization) or heat to 200°C (Thermal Imidization) to close the imide rings.

-

Result: A polyimide film with phenoxy-phenyl end groups, exhibiting superior thermo-oxidative stability compared to amine-terminated analogs.

Part 4: Data Summary & Safety

Physicochemical Properties (CAS 620-55-3)

| Property | Value | Notes |

| Molecular Weight | 215.21 g/mol | |

| Appearance | Yellowish crystalline solid | |

| Melting Point | ~60 °C (varies by purity) | Distinct from the amine (mp 44°C) |

| Solubility | Soluble in DCM, EtOAc, Acetone | Insoluble in water |

| Reactivity | Stable to oxidation | Sensitive to strong reducing agents |

Safety & Handling (MSDS Highlights)

-

Toxicity: Nitroaromatics are potential blood toxicants (methemoglobinemia). Handle in a fume hood.

-

Skin Absorption: Both the nitro precursor and the aniline derivative can penetrate skin. Double-gloving (Nitrile) is recommended.

-

Waste: Dispose of aqueous waste containing Pd/C carefully; filter residues are heavy metal waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69284, Benzene, 1-nitro-3-phenoxy-. Retrieved October 26, 2023 from [Link]

- Grounding: Authoritative source for CAS (620-55-3)

-

Organic Syntheses (1929). p-Nitrodiphenyl Ether (and m-isomer synthesis discussion). Org. Synth. 1929, 9, 72. Retrieved from [Link]

- Grounding: Foundational text for the Ullmann coupling synthesis of nitrodiphenyl ethers.

-

NIST Chemistry WebBook. Benzene, 1-nitro-3-phenoxy-. Retrieved from [Link]

- Grounding: Verification of spectral data and altern

- Grounding: Commercial specifications and handling for the reduced amine deriv

Application of 1-Nitro-3-phenoxybenzene in pharmaceutical intermediate synthesis

An Application Guide to the Synthesis of Pharmaceutical Intermediates from 1-Nitro-3-phenoxybenzene

Foreword: The Strategic Importance of the Phenoxyaniline Scaffold

In the landscape of modern medicinal chemistry, the phenoxyaniline core structure is a privileged scaffold.[1] Characterized by a stable diaryl ether linkage, this moiety offers a unique combination of conformational flexibility and steric influence, making it a cornerstone in the design of highly specific enzyme inhibitors and other targeted therapeutics.[1][2] Its prevalence in numerous active pharmaceutical ingredients (APIs), particularly in the realm of oncology, underscores its significance.

This guide focuses on a critical starting material for accessing this scaffold: 1-Nitro-3-phenoxybenzene . As a stable, commercially available nitroaromatic compound, it serves as a robust precursor to the versatile synthetic intermediate, 3-phenoxyaniline. The central transformation—the reduction of the nitro group—unlocks the nucleophilic potential of the aniline nitrogen, paving the way for a multitude of subsequent coupling reactions essential for building complex drug molecules.

This document provides a detailed exploration of this pathway, offering both the theoretical underpinnings and field-proven protocols for its application. We will delve into the catalytic hydrogenation of 1-Nitro-3-phenoxybenzene and demonstrate the utility of the resulting 3-phenoxyaniline in the synthesis of a key structural motif found in advanced pharmaceuticals.

Part 1: The Gateway Reaction - Reduction of 1-Nitro-3-phenoxybenzene

The conversion of 1-Nitro-3-phenoxybenzene to 3-phenoxyaniline is the pivotal first step in its journey from a simple aromatic building block to a valuable pharmaceutical intermediate. The nitro group, while deactivating the aromatic ring to certain electrophilic substitutions, is an excellent precursor to the highly versatile amino group.[3][4] Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean conversion, and favorable green chemistry profile, minimizing inorganic waste compared to stoichiometric metal-acid reductions.[5][6][7]

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. This process facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine intermediate, and finally to the desired amine, with water as the only byproduct.[8][9] The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that must be optimized to ensure high yield and purity while preventing the accumulation of undesired intermediates or side products like azo or azoxy compounds.[5]

Workflow for Catalytic Hydrogenation

The following diagram outlines the logical flow of the reduction process, from setup to isolation of the final product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

Role of 1-Nitro-3-phenoxybenzene in the development of agrochemicals

Application Note: Strategic Utilization of 1-Nitro-3-phenoxybenzene in Agrochemical Development

Executive Summary

1-Nitro-3-phenoxybenzene (CAS 620-55-3) serves as a critical "meta-phenoxy" scaffold in the structural optimization of diphenyl ether herbicides and pyrethroid insecticides.[1][2] Unlike the para-substituted congeners typical of early-generation herbicides (e.g., Nitrofen), the meta-substitution pattern offers unique steric and electronic properties that modulate metabolic stability and binding affinity in target enzymes such as Protoporphyrinogen Oxidase (PPO).[1][2]

This guide details the high-fidelity conversion of 1-nitro-3-phenoxybenzene into its primary derivative, 3-phenoxyaniline , and outlines downstream protocols for synthesizing Aclonifen analogs (herbicides) and 3-phenoxybenzoic acid (pyrethroid metabolite/precursor).[1][2]

Strategic Chemical Profile

The diphenyl ether moiety is a privileged structure in agrochemistry.[1][2] The specific utility of the 1-nitro-3-phenoxybenzene isomer lies in its ability to serve as a divergent intermediate.[1][2]

-

PPO Inhibitor Scaffold: The meta-nitro group (or its reduced amine form) provides a handle for derivatization into ureas, amides, or heterocycles, which are essential for fitting into the PPO binding pocket (Arg98 interaction zone).

-

Pyrethroid Precursor: It functions as an alternative synthetic entry point for the 3-phenoxybenzyl moiety, widely used in type I and II pyrethroids (e.g., Permethrin, Cypermethrin).[2]

Comparative Scaffold Analysis

| Feature | 1-Nitro-3-phenoxybenzene (meta) | 1-Nitro-4-phenoxybenzene (para) |

| Primary Use | Aclonifen analogs, Pyrethroid precursors | Nitrofen, Fluorodifen (Legacy herbicides) |

| Electronic Effect | Inductive withdrawal at meta; resonance decoupled | Direct resonance conjugation |

| Metabolic Stability | Enhanced resistance to ring hydroxylation | Susceptible to rapid para-hydroxylation |

| Key Derivative | 3-Phenoxyaniline | 4-Phenoxyaniline |

Application Protocol 1: High-Fidelity Reduction to 3-Phenoxyaniline

The conversion of the nitro group to an amine is the gateway step.[1][2] While iron/acid (Béchamp) reductions are common industrially, they often leave metal residues detrimental to downstream catalytic steps.[2] We recommend a catalytic hydrogenation protocol for R&D library synthesis to ensure high purity.

Objective: Synthesize 3-phenoxyaniline (CAS 3586-12-7) with >98% purity.

Materials:

-

Catalyst: 10% Pd/C (5 mol% loading)[2]

-

Solvent: Methanol (anhydrous)

-

Hydrogen source: H₂ balloon or ammonium formate (transfer hydrogenation)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.15 g of 1-nitro-3-phenoxybenzene in 40 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 200 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[1][2]

-

Hydrogenation:

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.[1][2]6) should disappear, and a fluorescent amine spot (Rf ~0.[2]3) should appear.[1][2]

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.[1][2]

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x).[2] Dry over Na₂SO₄ and evaporate.[1][2]

-

Yield: Expect ~1.75 g (95% yield) of a pale yellow oil/solid.

Application Protocol 2: Synthesis of Urea Herbicide Analogs

Urea derivatives of diphenyl ethers often exhibit photosystem II (PSII) or PPO inhibitory activity.[1][2] This protocol describes the coupling of 3-phenoxyaniline with isocyanates to generate a library of "Siduron-like" analogs.[1][2]

Reaction Scheme: 3-Phenoxyaniline + R-N=C=O[1][2] → N-(3-phenoxyphenyl)-N'-R-urea[1][2]

Protocol:

-

Preparation: Dissolve 1.0 mmol of 3-phenoxyaniline in 5 mL of dry DCM.

-

Addition: Add 1.1 mmol of the desired isocyanate (e.g., tert-butyl isocyanate for herbicidal motifs) dropwise at 0°C.

-

Catalysis: Add 1 drop of triethylamine (Et₃N) as a catalyst.[1][2]

-

Incubation: Stir at room temperature for 2-12 hours. A white precipitate often forms.[1][2]

-

Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).[1][2]

Data Interpretation:

-

Activity: Screen for bleaching activity (PPO inhibition) in Amaranthus retroflexus assays.

Application Protocol 3: Synthesis of 3-Phenoxybenzoic Acid (Pyrethroid Precursor)

This protocol demonstrates the conversion of the aniline to the benzoic acid via the Sandmeyer reaction, establishing a route to the "Pyrethroid Acid" moiety.[2]

Workflow: Aniline → Diazonium Salt → Nitrile → Carboxylic Acid[1]

Step-by-Step:

-

Diazotization: Suspend 3-phenoxyaniline (10 mmol) in 15 mL of 20% HCl at 0°C. Add NaNO₂ (1.2 eq) solution dropwise, keeping Temp < 5°C. Stir for 30 min.

-

Sandmeyer (Nitrile): Neutralize the diazonium solution with Na₂CO₃ to pH 6 (keep cold). Add this solution dropwise to a mixture of CuCN (1.2 eq) and KCN (3 eq) in water at 60°C. CAUTION: HCN hazard.[1][2] Use a scrubber.[1][2]

-

Hydrolysis: Extract the nitrile intermediate (3-phenoxybenzonitrile) with ethyl acetate. Reflux the crude nitrile in 20% NaOH solution for 4 hours.

-

Acidification: Cool and acidify with conc. HCl to pH 1.[1][2] The 3-phenoxybenzoic acid will precipitate.[1][2][3]

-

Recrystallization: Recrystallize from Ethanol/Water.[1][2] Mp: 149-150°C.[1][2]

Visualization: The Meta-Phenoxy Synthetic Tree

Caption: Synthetic divergence from 1-Nitro-3-phenoxybenzene to key agrochemical classes (Ureas, Diphenyl Ethers, and Pyrethroid precursors).

Analytical Quality Control

HPLC Method for Purity Assessment:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/ether).[1][2]

-

Retention Times (Approx):

References

-

PubChem. (2025).[1][2] Benzene, 1-nitro-3-phenoxy- (Compound Summary).[1][2][4] National Library of Medicine.[1][2] [Link][2]

-

Wikipedia. (2025).[1][2] Aclonifen.[1][2][5] (Detailing the 3-phenoxyaniline substructure in herbicides). [Link][2]

-

ResearchGate. (2020).[1][2] Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (Sandmeyer route validation). [Link]

-

Organic Syntheses. (1923).[1][2][6] m-Nitrophenol synthesis protocols. (Foundational chemistry for meta-substituted aromatics).[1][2] [Link]

Sources

- 1. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. EP0007471B1 - 3,4-Dinitro-diphényléthers à activité herbicide, leur préparation, compositions herbicides et leur application - Google Patents [patents.google.com]

- 5. Aclonifen - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Strategic Derivatization of 1-Nitro-3-phenoxybenzene for Advanced Synthetic Applications

Abstract

1-Nitro-3-phenoxybenzene is a versatile scaffold in organic synthesis, serving as a critical starting material for a diverse array of functionalized molecules relevant to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic and structural features, characterized by a deactivated nitro-bearing ring and an ether linkage to a second aromatic system, offer a rich landscape for selective chemical transformations. This guide provides a comprehensive overview of the principal derivatization strategies for 1-nitro-3-phenoxybenzene, with a focus on the practical application and mechanistic underpinnings of each approach. We present detailed, field-tested protocols for the chemoselective reduction of the nitro group to form 3-phenoxyaniline, electrophilic aromatic substitution on the electron-rich phenoxy ring, and nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Synthetic Potential of 1-Nitro-3-phenoxybenzene

1-Nitro-3-phenoxybenzene (CAS 620-55-3) is a diaryl ether that occupies a strategic position in synthetic chemistry.[1] The molecule's architecture presents two distinct aromatic rings with differing electronic properties. The nitro-substituted ring is electron-deficient, making it susceptible to nucleophilic attack under certain conditions and directing further electrophilic substitution to the meta position. Conversely, the phenoxy ring is activated by the ether oxygen, favoring electrophilic substitution at the ortho and para positions. This electronic dichotomy allows for regioselective derivatization, enabling the synthesis of complex molecules with precise control over substituent placement.

The primary derivatives of 1-nitro-3-phenoxybenzene, particularly 3-phenoxyaniline, are valuable building blocks. 3-Phenoxyaniline (CAS 3586-12-7) is a key intermediate in the synthesis of various biologically active compounds, including inhibitors of HIV gp120-CD4 interactions and precursors for phenoxazine-based therapeutics.[2][3][4] The strategic derivatization of the parent nitro compound is therefore a critical first step in many multi-step synthetic campaigns.

This guide will explore three principal avenues for the derivatization of 1-nitro-3-phenoxybenzene:

-

Reduction of the Nitro Group: The conversion of the nitro functionality to an amine is arguably the most common and synthetically useful transformation of this molecule.

-

Electrophilic Aromatic Substitution: Targeting the activated phenoxy ring for the introduction of new functional groups.

-

Nucleophilic Aromatic Substitution: While less common due to the deactivating nature of the nitro group in the meta position, this pathway can be exploited under specific conditions.

Core Derivatization Strategies and Protocols

Reduction of the Nitro Group to Synthesize 3-Phenoxyaniline

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[5] The resulting amine is a versatile functional group that can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization. For 1-nitro-3-phenoxybenzene, this transformation yields the highly valuable intermediate, 3-phenoxyaniline.[6]

2.1.1. Mechanistic Considerations

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.[7] The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions or the reduction of other functional groups. Common methods include catalytic hydrogenation and the use of reducing metals in acidic or neutral media.[7][8]

-

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas.[9] It is a clean and efficient method, with water being the only byproduct. However, care must be taken as some catalysts can also reduce other functional groups like alkenes or alkynes and can cause dehalogenation.[9]

-

Metal-Mediated Reductions: Historically, reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl) have been widely used (Béchamp reduction).[7] More recently, milder and more selective conditions have been developed, such as using iron powder in the presence of ammonium chloride or simply in water, which tolerate a wider range of functional groups.[10] These methods are often more cost-effective and operationally simpler for large-scale synthesis.

2.1.2. Protocol: Iron-Mediated Reduction in the Presence of Ammonium Chloride

This protocol describes a robust and scalable method for the synthesis of 3-phenoxyaniline using iron powder and ammonium chloride, a method known for its good functional group tolerance.[10]

Materials:

-

1-Nitro-3-phenoxybenzene

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-nitro-3-phenoxybenzene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v) to the flask. The reaction volume should be sufficient to ensure effective stirring.

-

Heating: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Workup - Extraction: Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenoxyaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a solid.

| Parameter | Condition | Expected Yield | Purity (Post-Purification) |

| Temperature | 80-90 °C (Reflux) | 85-95% | >98% |

| Reaction Time | 2-4 hours | ||

| Key Reagents | Fe powder, NH₄Cl | ||

| Solvent | EtOH/H₂O |

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group in 1-nitro-3-phenoxybenzene is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[11] This is due to the lone pairs on the ether oxygen which can donate electron density into the aromatic ring, stabilizing the cationic intermediate (sigma complex) formed during the reaction. In contrast, the nitro-substituted ring is strongly deactivated towards EAS.[12] This difference in reactivity allows for selective functionalization of the phenoxy ring.

2.2.1. Mechanistic Considerations

The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring.[13][14] This is followed by the loss of a proton to restore aromaticity.[15] The regioselectivity (ortho vs. para substitution) is influenced by both electronic and steric factors. While electronically both positions are activated, bulky electrophiles may favor the less sterically hindered para position.

2.2.2. Protocol: Bromination of 1-Nitro-3-phenoxybenzene

This protocol details the bromination of the phenoxy ring, a common transformation to introduce a handle for further cross-coupling reactions.

Materials:

-

1-Nitro-3-phenoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-nitro-3-phenoxybenzene (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and ethyl acetate. If using dichloromethane, add water. Separate the layers.

-

Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting mixture of ortho and para bromo-isomers can be separated by column chromatography on silica gel.

| Parameter | Condition | Expected Outcome |

| Electrophile Source | N-Bromosuccinimide (NBS) | Mixture of ortho and para isomers |

| Temperature | 0 °C to room temperature | High conversion |

| Solvent | Acetonitrile or Dichloromethane | Good solubility |

| Reaction Time | 1-3 hours |

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide).[16][17] In 1-nitro-3-phenoxybenzene, the nitro group is meta to the ether linkage. This positioning does not effectively stabilize the negative charge of the Meisenheimer complex intermediate, making direct SNAr displacement of the phenoxy group or a substituent on the nitro-bearing ring challenging.[18][19]

However, if a good leaving group (e.g., a halogen) is introduced ortho or para to the nitro group via other synthetic steps, that position becomes activated for SNAr. For the parent molecule, SNAr is not a primary derivatization pathway. The reaction is generally unfavorable because the nitro group cannot stabilize the intermediate via resonance from the meta position.[20]

Applications in Drug Discovery and Materials Science

The derivatives of 1-nitro-3-phenoxybenzene are of significant interest in several fields:

-

Pharmaceuticals: As mentioned, 3-phenoxyaniline is a precursor to a variety of bioactive molecules.[21] The diaryl ether motif is a common feature in many approved drugs and drug candidates.[22]

-

Agrochemicals: Diaryl ethers are a well-established class of herbicides.[23]

-

Polymers and Materials Science: The rigid structure of diaryl ethers makes them useful monomers for high-performance polymers like poly(arylene ether)s, which are known for their thermal stability.[24]

Conclusion

1-Nitro-3-phenoxybenzene is a readily available and synthetically versatile starting material. Its derivatization is governed by the distinct electronic nature of its two aromatic rings. The reliable and high-yielding reduction of the nitro group to form 3-phenoxyaniline provides access to a key building block for numerous applications. Furthermore, the selective electrophilic substitution on the activated phenoxy ring allows for the introduction of additional functionality. A thorough understanding of the underlying reaction mechanisms and careful selection of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable scaffold.

References

- Maiti, D., & Bhattacharyya, P. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- Ullmann Condens

- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. Benchchem.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver.

- Gupton, J. T., & Idoux, J. P. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.

- Smith, K. A., & Jones, A. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

- Reduction of nitro compounds. Wikipedia.

- The Ullmann Ether Condensation.

- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México.

- Nucleophilic arom

- Nucleophilic Arom

- Nucleophilic Substitutions on Arom

- Krawczyk, M. A., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- Electrophilic Substitution in Benzene (HL) (DP IB Chemistry): Revision Note. Save My Exams.

- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.

- Notes on Electrophilic Substitution Mechanism in Nitr

- 3-Phenoxyaniline, 98%. Thermo Fisher Scientific.

- Electrophilic aromatic substitution on benzene with nitro group. YouTube.

- 3-Phenoxyaniline 98%. Sigma-Aldrich.

- 3-Phenoxyaniline. Angene Chemical.

- Electrophilic Substitution Mechanism | The Nitr

- 1-Nitro-3-phenoxybenzene. Chemrio.

- 3-Phenoxyaniline.

- 2-Phenoxyaniline derivatives.

- 3-Phenoxyaniline. CymitQuimica.

- 3-Phenoxyaniline. ChemScene.

- Benzene, 1-nitro-3-phenoxy-.

- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.

- Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.

- Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.

- A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma. Semantic Scholar.

Sources

- 1. Benzene, 1-nitro-3-phenoxy- | C12H9NO3 | CID 69284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3-苯氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. orgosolver.com [orgosolver.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 15. youtube.com [youtube.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. organicchemistryguide.com [organicchemistryguide.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitro-3-phenoxybenzene

Topic: Optimization of Yield & Purity in Ullmann-type C-O Coupling Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scope

User Goal: High-yield synthesis of 1-nitro-3-phenoxybenzene (CAS: 620-55-3). Context: Direct nitration of diphenyl ether yields a mixture of isomers (predominantly para and ortho), making the meta-isomer difficult to isolate. The most reliable route is the Copper-Catalyzed Ullmann Ether Synthesis using 1-bromo-3-nitrobenzene and phenol. Common Failure Points: Catalyst deactivation (oxidation), homocoupling of the aryl halide, and incomplete conversion due to the weak activating effect of the meta-nitro group.

This guide provides a modernized, ligand-accelerated protocol designed to bypass the harsh conditions (

The "Golden Path" Protocol

Do not deviate from the order of addition. This protocol relies on the in-situ formation of the active Cu(I)-ligand complex.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Bromo-3-nitrobenzene | Electrophile | 1.0 | Do not use Chloride (too unreactive) or Iodide (prone to homocoupling). |

| Phenol | Nucleophile | 1.2 | Slight excess drives kinetics. |

| CuI (Copper(I) Iodide) | Catalyst | 0.1 (10 mol%) | Must be off-white/tan. If green/grey, recrystallize or discard. |

| Picolinic Acid | Ligand | 0.2 (20 mol%) | Critical for lowering activation energy. |

| Base | 2.0 | Finely ground. | |

| DMSO | Solvent | [0.5 M] | Must be dry ( |

Step-by-Step Workflow

-

De-gassing (Critical): In a reaction vial, combine the solid reagents: CuI, Picolinic Acid,

, and 1-Bromo-3-nitrobenzene. Cap with a septum.[1] Evacuate and backfill with Argon 3 times .[2]-